Cas no 450337-04-9 (N-2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-4-nitrobenzamide)

N-2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-4-nitrobenzamide structure
450337-04-9 structure
Nome del prodotto:N-2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-4-nitrobenzamide
Numero CAS:450337-04-9
MF:C18H13FN4O5S
MW:416.383025884628
CID:6382165
PubChem ID:4110360

N-2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-4-nitrobenzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-4-nitrobenzamide
    • N-(2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
    • Benzamide, N-[2-(4-fluorophenyl)-2,6-dihydro-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitro-
    • F0541-0728
    • N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
    • 450337-04-9
    • N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
    • N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
    • EU-0095363
    • Oprea1_629615
    • AKOS002098523
    • SR-01000570387
    • N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
    • SR-01000570387-1
    • Inchi: 1S/C18H13FN4O5S/c19-12-3-7-13(8-4-12)22-17(15-9-29(27,28)10-16(15)21-22)20-18(24)11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,20,24)
    • Chiave InChI: BJPBKLIYTNJLPW-UHFFFAOYSA-N
    • Sorrisi: C(NC1N(C2=CC=C(F)C=C2)N=C2CS(=O)(=O)CC2=1)(=O)C1=CC=C([N+]([O-])=O)C=C1

Proprietà calcolate

  • Massa esatta: 416.05906886g/mol
  • Massa monoisotopica: 416.05906886g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 3
  • Complessità: 738
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 135Ų

Proprietà sperimentali

  • Densità: 1.63±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 614.0±55.0 °C(Predicted)
  • pka: 10.55±0.20(Predicted)

N-2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-4-nitrobenzamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Life Chemicals
F0541-0728-2μmol
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
450337-04-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0541-0728-2mg
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
450337-04-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0541-0728-1mg
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
450337-04-9 90%+
1mg
$54.0 2023-05-17
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd